![molecular formula C20H23ClN2O2 B112010 ベンジルスピロ[インドリン-3,4'-ピペリジン]-1-カルボン酸塩酸塩 CAS No. 159635-46-8](/img/structure/B112010.png)

ベンジルスピロ[インドリン-3,4'-ピペリジン]-1-カルボン酸塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Spiro[indoline-3,4’-piperidine] is a type of spirocyclic compound. Spirocyclic compounds are characterized by having two rings sharing the same atom . The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .

Synthesis Analysis

The synthesis of spiro[indoline-3,4’-piperidine] compounds often involves multicomponent reactions . For example, an on-water [4 + 2] annulation reaction between the 2-methyl-3H-indolium salt and α-bromo N-acyl hydrazone has been developed . This environmentally friendly strategy provides the first facile access to spiro[indoline-2,3’-hydropyridazine] scaffolds .

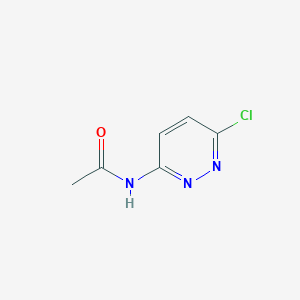

Molecular Structure Analysis

The molecular structure of spiro[indoline-3,4’-piperidine] compounds is characterized by a spirocycle fused at the C2 or C3 of the indole moiety . These important scaffolds are known as the central skeletons of many alkaloids with potential pharmaceutical activity .

Chemical Reactions Analysis

The chemical reactions involving spiro[indoline-3,4’-piperidine] compounds often involve cycloisomerizations . For example, a Ag(I)/PPh3-catalyzed chelation-controlled cycloisomerization of tryptamine-ynamide was developed to access the spiro[indoline-3,4’-piperidine] scaffold in a racemic and diastereoselective manner .

Physical And Chemical Properties Analysis

The physical and chemical properties of spiro[indoline-3,4’-piperidine] compounds can vary widely depending on the specific compound. For example, one compound, 6′-amino-1-benzyl-3′-methyl-2-oxo-1′H-spiro[indoline-3,4’-pyrano[2,3-c]pyrazole]-5′-carbonitrile, has a melting point of 285-287°C .

科学的研究の応用

スピロ(インドリン-2,3'-ヒドロピリダジン)の合成

この化合物は、「水中」[4 + 2]環化付加反応を介してスピロ(インドリン-2,3'-ヒドロピリダジン)の合成に使用できます . この環境に優しい戦略は、スピロ(インドリン-2,3'-ヒドロピリダジン)骨格への最初の容易なアクセスを提供します . 水を唯一の溶媒として使用すると、反応効率と化学選択性が著しく向上します .

創薬プロセス

ベンジルスピロ[インドリン-3,4'-ピペリジン]-1-カルボン酸塩酸塩を用いて合成できるスピロインドールおよびスピロオキシンロール骨格は、創薬プロセスにおいて非常に重要です . これらの化合物は、癌細胞、微生物、および人体に影響を与えるさまざまな種類の病気に対して生物活性を示します .

スピロ[インドール-[4H]ピラゾロ[3,4-b]キノリン]の合成

この化合物は、スピロ[インドール-[4H]ピラゾロ[3,4-b]キノリン]骨格の合成に使用できます . この方法は効率的であり、環境に優しいです .

トリプタミン-イナミドの環状異性化

ベンジルスピロ[インドリン-3,4'-ピペリジン]-1-カルボン酸塩酸塩は、トリプタミン-イナミドのAg(I)/PPh3触媒キレート制御環状異性化に使用できます . このプロセスにより、ラセミ体およびジアステレオ選択的な方法でスピロ[インドール-3,4'-ピペリジン]骨格にアクセスできます .

作用機序

Target of Action

Benzyl spiro[indoline-3,4’-piperidine]-1-carboxylate hydrochloride is a derivative of spiroindoline, a class of compounds known for their diverse biological activities . The primary targets of these compounds are often proteins with a three-dimensional structure, which allows the spiroindoline derivatives to interact effectively due to their inherent three-dimensional nature .

Mode of Action

Spiroindoline derivatives are known to interact with their targets through non-covalent interactions, such as hydrogen bonding and π-π stacking . These interactions can lead to changes in the conformation and function of the target proteins, thereby exerting their biological effects .

Biochemical Pathways

Spiroindoline derivatives are known to affect a wide range of biochemical pathways due to their versatile reactivity . They can act as precursors for other privileged heterocycles, influencing various biochemical processes .

Result of Action

Spiroindoline derivatives are known for their broad spectrum of biological properties, including antimicrobial, antitumor, antidiabetic, anticonvulsant, potential antileukemic, local anesthetic, and antiviral activities .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

benzyl spiro[2H-indole-3,4'-piperidine]-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2.ClH/c23-19(24-14-16-6-2-1-3-7-16)22-15-20(10-12-21-13-11-20)17-8-4-5-9-18(17)22;/h1-9,21H,10-15H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYRYYTKTCIUNOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12CN(C3=CC=CC=C23)C(=O)OCC4=CC=CC=C4.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30597554 |

Source

|

| Record name | Benzyl spiro[indole-3,4'-piperidine]-1(2H)-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

159635-46-8 |

Source

|

| Record name | Benzyl spiro[indole-3,4'-piperidine]-1(2H)-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-Boc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-[2]-benzazepin-3-one](/img/structure/B111932.png)

![3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acidethyl ester hydrochloride](/img/structure/B111938.png)